An In-depth Technical Guide to 6-Phenyl-5-hexyn-3-ol: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 6-Phenyl-5-hexyn-3-ol: Structure, Properties, and Synthetic Pathways
Abstract
This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 6-Phenyl-5-hexyn-3-ol, a secondary propargylic alcohol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic chemistry, predictive modeling, and comparative analysis with structurally similar compounds to offer a detailed profile. The guide covers the molecule's structural features, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of this and related phenylalkynol compounds.
Introduction and Molecular Structure
6-Phenyl-5-hexyn-3-ol is an organic compound featuring a phenyl group, a carbon-carbon triple bond (alkyne), and a secondary alcohol functional group. Its structure combines the rigidity of the alkyne and aromatic ring with the reactivity of the hydroxyl group, making it a potentially valuable intermediate in organic synthesis. Propargylic alcohols, in general, are versatile building blocks for the synthesis of more complex molecules.[1] The strategic placement of the phenyl group and the hydroxyl functionality suggests potential for diverse chemical transformations and applications.
The IUPAC name "6-Phenyl-5-hexyn-3-ol" defines a six-carbon chain (hexane skeleton) with a phenyl substituent at position 6, a triple bond between carbons 5 and 6 (hence, a hex-5-yne structure), and a hydroxyl group at position 3.
Molecular Structure:
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Ph: Phenyl group (C₆H₅)
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial in determining its behavior in various systems, including its suitability for specific applications in drug discovery and materials science.[2] The properties presented in Table 1 are predicted based on the compound's structure and data from analogous compounds.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₂H₁₄O | - |
| Molecular Weight | 174.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General properties of similar alkynols |
| Boiling Point | > 200 °C (estimated) | Extrapolation from similar compounds |
| Melting Point | Not available; likely near room temperature | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water | Based on polarity of functional groups |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 (estimated) | Predictive models based on structure |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
Proposed Synthetic Pathways
The synthesis of 6-Phenyl-5-hexyn-3-ol can be approached through established methodologies for the formation of secondary propargylic alcohols. The most direct and widely used method involves the nucleophilic addition of an organometallic acetylide to an aldehyde.
Grignard Reaction: A Primary Synthetic Route
The addition of an ethynyl Grignard reagent to an aldehyde is a classic and reliable method for constructing propargylic alcohols.[4] For the synthesis of 6-Phenyl-5-hexyn-3-ol, the key disconnection is between the C3 and C4 carbons. This involves the reaction of a phenylacetylide Grignard reagent with propanal.
Reaction Scheme:
-
EtMgBr: Ethylmagnesium bromide
-
THF: Tetrahydrofuran
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent: To a solution of phenylacetylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of ethylmagnesium bromide (1.05 equivalents) in THF at 0 °C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the phenylacetylide Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C and add propanal (1.1 equivalents) dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 6-Phenyl-5-hexyn-3-ol.
Logical Flow of Synthesis:
Caption: Synthetic workflow for 6-Phenyl-5-hexyn-3-ol via Grignard reaction.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data are predictions based on the known chemical shifts and fragmentation patterns of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl-H |
| ~4.50 | t | 1H | CH-OH |
| ~2.60 | d | 2H | -CH₂-C≡ |
| ~1.90 | s (broad) | 1H | -OH |
| ~1.70 | m | 2H | -CH₂-CH₃ |
| ~1.05 | t | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~131.7 | Phenyl-C (para) |
| ~128.8 | Phenyl-C (ortho) |
| ~128.4 | Phenyl-C (meta) |
| ~123.0 | Phenyl-C (ipso) |
| ~89.0 | -C≡C-Ph |
| ~85.5 | -C≡C-Ph |
| ~62.5 | CH-OH |
| ~30.0 | -CH₂-C≡ |
| ~25.0 | -CH₂-CH₃ |
| ~10.0 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of purified 6-Phenyl-5-hexyn-3-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, use a standard single-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.
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Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3060 | Medium | C-H stretch (aromatic) |
| ~2970, 2930, 2875 | Medium-Strong | C-H stretch (aliphatic) |
| ~2230 | Weak | C≡C stretch (alkyne) |
| ~1600, 1490, 1445 | Medium | C=C stretch (aromatic ring) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~760, 690 | Strong | C-H bend (monosubstituted benzene) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of neat 6-Phenyl-5-hexyn-3-ol onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity | Notes |
| 174 | [M]⁺ | Molecular ion |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 115 | [C₉H₇]⁺ | Propargyl-tropylium cation |
| 102 | [C₈H₆]⁺ | Phenylacetylene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Chemical Reactivity and Potential Applications
6-Phenyl-5-hexyn-3-ol possesses three key reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the aromatic ring.
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone (6-phenyl-5-hexyn-3-one), esterification, or conversion to a leaving group for nucleophilic substitution reactions.
-
Reactions of the Alkyne: The triple bond can participate in various addition reactions (e.g., hydrogenation to the corresponding alkene or alkane), cycloadditions, and metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.[6][7]
-
Reactions of the Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.
The combination of these functionalities makes 6-Phenyl-5-hexyn-3-ol a potentially useful precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The phenylalkynol motif is found in various biologically active molecules.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-Phenyl-5-hexyn-3-ol.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9]
-
Fire Safety: Alcohols and acetylenic compounds can be flammable. Keep away from open flames, sparks, and other ignition sources.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
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